molecular formula C26H30O4 B14291761 4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione CAS No. 116680-93-4

4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione

Cat. No.: B14291761
CAS No.: 116680-93-4
M. Wt: 406.5 g/mol
InChI Key: JKDULIFLHUOCIN-UHFFFAOYSA-N
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Description

4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione is an organic compound with a complex structure characterized by two benzoyl groups and a tetramethyloctane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,2,7,7-tetramethyloctane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The benzoyl groups can participate in electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid in sulfuric acid for nitration.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro derivatives.

Scientific Research Applications

4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Diphenyl-2,2,7,7-tetramethyloctane
  • 2,2,7,7-Tetramethyloctane

Uniqueness

4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione is unique due to the presence of two benzoyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This structural feature makes it particularly valuable in specific synthetic and research applications.

Properties

CAS No.

116680-93-4

Molecular Formula

C26H30O4

Molecular Weight

406.5 g/mol

IUPAC Name

4,5-dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione

InChI

InChI=1S/C26H30O4/c1-25(2,3)23(29)19(21(27)17-13-9-7-10-14-17)20(24(30)26(4,5)6)22(28)18-15-11-8-12-16-18/h7-16,19-20H,1-6H3

InChI Key

JKDULIFLHUOCIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C(C(=O)C1=CC=CC=C1)C(=O)C(C)(C)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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